molecular formula C28H18O4 B14627252 Dinaphthalen-1-yl benzene-1,4-dicarboxylate CAS No. 58201-08-4

Dinaphthalen-1-yl benzene-1,4-dicarboxylate

Cat. No.: B14627252
CAS No.: 58201-08-4
M. Wt: 418.4 g/mol
InChI Key: RXHZNVOXAZPERP-UHFFFAOYSA-N
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Description

Dinaphthalen-1-yl benzene-1,4-dicarboxylate is an organic compound characterized by the presence of two naphthalene groups attached to a benzene ring through ester linkages at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinaphthalen-1-yl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Mechanochemical methods, which involve grinding the reactants together in the presence of a catalyst, have also been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-1-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones and benzene-1,4-dicarboxylic acid derivatives.

    Reduction: Benzene-1,4-dicarboxylic acid and naphthalen-1-ol.

    Substitution: Nitro or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of dinaphthalen-1-yl benzene-1,4-dicarboxylate is largely dependent on its interaction with other molecules. In luminescent applications, the compound’s ability to absorb and emit light is attributed to the electronic transitions within the naphthalene groups. The energy transfer between the benzene-1,4-dicarboxylate ligand and the naphthalene groups plays a crucial role in its luminescent properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinaphthalen-1-yl benzene-1,4-dicarboxylate is unique due to the presence of two naphthalene groups, which impart distinct luminescent properties and structural rigidity. This makes it particularly valuable in applications requiring high-performance materials and fluorescent probes.

Properties

CAS No.

58201-08-4

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

dinaphthalen-1-yl benzene-1,4-dicarboxylate

InChI

InChI=1S/C28H18O4/c29-27(31-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(30)32-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H

InChI Key

RXHZNVOXAZPERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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